Eicosane, 3-cyclohexyl-
Description
Contextualization within Branched Alkane and Cycloalkane Chemistry
Eicosane (B133393), 3-cyclohexyl- belongs to the class of saturated hydrocarbons, meaning it consists solely of hydrogen and carbon atoms connected by single bonds. Its structure, featuring a twenty-carbon chain (eicosane) with a cyclohexyl group attached to the third carbon atom, places it at the intersection of two fundamental subgroups: branched alkanes and cycloalkanes. innovareacademics.in
Alkanes can be linear (straight-chain) or branched. innovareacademics.in The introduction of the cyclohexyl ring on the eicosane backbone creates a significant branch, influencing its physical properties such as boiling point and viscosity compared to its linear counterpart, n-hexacosane (C26H54). Cycloalkanes are cyclic hydrocarbons, and when attached to a long alkyl chain, they confer unique conformational and steric characteristics to the molecule. innovareacademics.in The study of such molecules is crucial for understanding the complex mixtures that constitute petroleum and other geological carbon sources.
Significance of Long-Chain Hydrocarbons with Cycloalkyl Substituents in Chemical Sciences
Long-chain hydrocarbons that include cycloalkyl substituents are of considerable importance in several scientific domains, most notably in geochemistry and petroleum science. These molecules, often referred to as long-chain alkylcyclohexanes, serve as significant biomarkers in crude oils and sedimentary organic matter. geoscienceworld.orgasgp.plcsic.es Their distribution and isomeric composition can provide valuable information about the origin, thermal maturity, and extent of biodegradation of the organic material in geological formations. asgp.plbibliotekanauki.plresearchgate.net The presence and relative abundance of specific isomers can help geochemists reconstruct past environmental conditions and assess the quality and history of petroleum reservoirs. bibliotekanauki.pl
Beyond geochemistry, the unique physical properties imparted by the combination of a long, flexible alkyl chain and a rigid cyclic group make these compounds relevant in materials science. These structural motifs can influence packing behavior, melting points, and rheological properties, which are critical parameters in the formulation of lubricants, waxes, and other specialty materials.
Overview of Current Research Trajectories for Eicosane, 3-Cyclohexyl-
Current research involving Eicosane, 3-cyclohexyl- is primarily concentrated in two distinct fields:
Natural Product Chemistry: A notable area of investigation involves the isolation and characterization of this compound from natural sources. For instance, "Eicosane 3-cyclohexyl" has been identified as a constituent of the marine sponge Suberites carnosus. innovareacademics.in Research in this vein typically employs techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural elucidation. innovareacademics.inresearchgate.net The discovery of such compounds in marine organisms opens avenues for exploring their potential biological activities and ecological roles. saudijournals.com
Geochemistry and Environmental Science: The study of long-chain alkylcyclohexanes, including isomers like 3-cyclohexyleicosane, as biomarkers remains an active area of research. Scientists analyze their presence in crude oil, coal, and environmental samples to understand the origins of organic matter and the processes it has undergone over geological time. geoscienceworld.orgnio.res.in Furthermore, the analysis of these compounds is relevant in environmental monitoring, particularly in fingerprinting petroleum spills and understanding the biodegradation of hydrocarbon contaminants. geoscienceworld.orgresearchgate.net A recent study also identified 3-cyclohexyleicosane as a product from the thermo-chemical processing of medical mask waste, highlighting its potential relevance in waste valorization research. semanticscholar.org
Chemical and Physical Properties of Eicosane, 3-cyclohexyl-
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₅₂ | nih.govnist.gov |
| Molecular Weight | 364.6911 g/mol | nih.govnist.gov |
| CAS Number | 4443-57-6 | nih.govnist.gov |
| Boiling Point (estimated) | 445.6 °C at 760 mmHg | lookchem.com |
| Melting Point (estimated) | 22.36 °C | lookchem.com |
| Density (estimated) | 0.83 g/cm³ | lookchem.comalfa-chemistry.com |
| Flash Point (estimated) | 215 °C | lookchem.com |
Note: Some physical properties are estimated values from chemical property prediction software.
Properties
CAS No. |
4443-57-6 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
icosan-3-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(4-2)26-23-20-18-21-24-26/h25-26H,3-24H2,1-2H3 |
InChI Key |
PANSPXWYXYRKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC)C1CCCCC1 |
Origin of Product |
United States |
Research on Occurrence and Isolation of Eicosane, 3 Cyclohexyl
Natural Product Discovery Methodologies
The discovery of Eicosane (B133393), 3-cyclohexyl- in nature is a testament to the ongoing exploration of the vast chemical diversity found in living organisms. Methodologies for finding such compounds often involve the detailed analysis of an organism's complete set of small-molecule chemicals, known as the metabolome.
Investigation of Marine Organism Metabolomes for Long-Chain Hydrocarbons
Marine organisms, particularly sponges, are well-documented sources of a wide array of unique and bioactive natural products. innovareacademics.inresearchgate.net These filter-feeding animals often host symbiotic microorganisms and must defend themselves chemically in a competitive environment, leading to the production of complex secondary metabolites. innovareacademics.in
In one such investigation, the marine sponge Suberites carnosus, collected from the west coast of Mumbai, India, was analyzed to identify its constituent bioactive compounds. The sponge tissue was subjected to extraction, and the resulting chemical mixture was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR). Among the ten compounds identified in this analysis was Eicosane, 3-cyclohexyl-. innovareacademics.in This discovery highlights the role of marine sponges as a reservoir for long-chain hydrocarbons with unique structural features.
Further research has also detected the presence of Eicosane, 3-cyclohexyl- in the volatile profile of the fungus Aspergillus flavus grown on sterile corn. aaem.pl This indicates that the compound is not exclusive to marine life and can be produced by terrestrial microorganisms as well. The identification in this context was also achieved through GC-MS analysis of the headspace volatiles. aaem.pl
Advanced Isolation Techniques for Hydrocarbon Constituents from Biological Matrices
Isolating a single hydrocarbon like Eicosane, 3-cyclohexyl- from a complex biological matrix presents a significant analytical challenge. Biological extracts contain thousands of individual components with similar molecular structures, often resulting in an "unresolved complex mixture" (UCM) in standard chromatographic analyses. nih.govacs.orgresearchgate.net To overcome this, researchers employ advanced, multi-dimensional techniques.
High-performance liquid chromatography (HPLC) can be used as a preliminary step to separate the complex mixture into major groups, such as alkanes, cycloalkanes, alkenes, and aromatics. researchgate.net Following this, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a detector like a time-of-flight mass spectrometer (ToF-MS) offers powerful separation and identification capabilities. researchgate.net In GCxGC, the sample is subjected to two different chromatographic columns with distinct separation properties (e.g., boiling point and polarity), which significantly enhances the resolution of individual compounds. researchgate.net
For branched hydrocarbons, techniques like gas chromatography coupled to a unit-mass-resolution electron ionization quadrupole mass spectrometer (GC/EI-MS) are invaluable. nih.govacs.org These methods allow for the characterization of hydrocarbon groups based on carbon number, degree of unsaturation, and the degree of branching. nih.govacs.org Furthermore, the use of vacuum-ultraviolet (VUV) ionization in conjunction with GC-MS can help to elucidate the structures of compounds within a UCM, allowing for the classification of unknown hydrocarbons by carbon number, saturation, presence of rings, and degree of branching. berkeley.edu
Table 1: Advanced Analytical Techniques for Hydrocarbon Analysis
| Technique | Description | Application in Hydrocarbon Analysis |
|---|---|---|
| GC-MS | Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS to identify different substances within a sample. | Used for the initial identification of Eicosane, 3-cyclohexyl- in both marine sponges and fungal volatiles. innovareacademics.inaaem.pl |
| HPLC-GCxGC | High-Performance Liquid Chromatography followed by comprehensive two-dimensional Gas Chromatography provides a high degree of separation for extremely complex mixtures. | Separates motor oil hydrocarbons into alkanes, cycloalkanes, alkenes, and aromatics for detailed characterization. researchgate.net |
| GCxGC-ToF-MS | Comprehensive two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry offers enhanced separation and rapid, sensitive mass analysis. | A powerful technique for separating and identifying many individual compounds in complicated hydrocarbon mixtures. researchgate.net |
| GC/VUV-MS | Gas Chromatography with Vacuum-Ultraviolet ionization and Mass Spectrometry allows for the confident identification of constitutional isomers without authentic standards. | Elucidates the structures within an "unresolved complex mixture" by separating components based on retention time and mass-to-charge ratio. berkeley.edu |
Detection and Source Apportionment in Environmental and Anthropogenic Contexts
Beyond its natural origins, Eicosane, 3-cyclohexyl- and similar branched hydrocarbons are also found in environments impacted by human activity. Their detection in these contexts is crucial for understanding pollution sources and the fate of complex hydrocarbon mixtures.
Analytical Detection in Thermo-Chemical Processing Byproducts
Thermo-chemical processes like pyrolysis, which involve the decomposition of organic material at high temperatures in the absence of oxygen, are increasingly being used to convert waste plastics into fuel oils and other valuable petrochemicals. espublisher.comaustinpublishinggroup.com These processes break down long polymer chains into a complex mixture of hydrocarbons.
Studies on the pyrolysis of mixed plastic waste—including polypropylene (B1209903) (PP), polystyrene (PS), and polyethylene (B3416737) (PE)—have shown the production of liquid fuels containing long-chain hydrocarbons with carbon numbers ranging from C4 to C28. espublisher.com Given that the feedstocks include polymers with branched structures and the process itself can induce isomerization and cyclization, the formation of cycloalkanes and branched alkanes is expected. The analysis of these pyrolysis oils via GC-MS confirms a complex mixture of hydrocarbons, providing a potential anthropogenic pathway for the generation of compounds like Eicosane, 3-cyclohexyl-. austinpublishinggroup.com
Methodological Research for Identifying Branched Hydrocarbons in Complex Mixtures
The detailed characterization of complex hydrocarbon mixtures, such as those found in petroleum fuels and environmental contamination, is a significant analytical focus. nih.govacs.org These mixtures can contain thousands of structurally similar components, making the identification of specific branched hydrocarbons challenging. acs.org
Methodological research has led to the development of new analytical approaches to characterize these mixtures by "hydrocarbon group," defined by carbon number, degree of unsaturation, and degree of branching. nih.govacs.orgresearchgate.net One such approach uses standard gas chromatography coupled to a unit-mass-resolution electron ionization quadrupole mass spectrometer (GC/EI-MS). By combining average mass spectra from spectral libraries with the chromatographic signal of the molecular ion for each hydrocarbon group, it is possible to reconstruct the chromatogram's magnitude and mass spectra. nih.govacs.org This method has been successfully applied to characterize the hydrocarbons in diesel fuel and has shown good agreement with more advanced techniques that rely on high-resolution mass spectrometers. acs.org
The application of these methods to environmental samples, such as subsurface soil gas from sites of underground storage tank spills, demonstrates that the composition of hydrocarbon contaminants can vary significantly. acs.org The ability to identify and quantify branched hydrocarbons like Eicosane, 3-cyclohexyl- is critical for source apportionment and for understanding the environmental fate and transport of these complex mixtures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Eicosane, 3-cyclohexyl- |
| Alkanes |
| Alkenes |
| Aromatics |
| Cycloalkanes |
| Polyethylene (PE) |
| Polypropylene (PP) |
Theoretical and Computational Chemistry Studies of Eicosane, 3 Cyclohexyl
Conformational Analysis of Eicosane (B133393), 3-cyclohexyl-
Conformational analysis is crucial for understanding the three-dimensional structure and energetics of flexible molecules. For Eicosane, 3-cyclohexyl-, this analysis involves considering the conformations of both the cyclohexane (B81311) ring and the long eicosane side chain, as well as the interactions between them.
The cyclohexane ring predominantly adopts a chair conformation, which is significantly more stable than other conformations like the boat, twist-boat, or half-chair. wikipedia.orglibretexts.org The chair conformation minimizes both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by having all adjacent bonds in a staggered arrangement. libretexts.orglibretexts.org The cyclohexane ring can undergo a "ring flip" or "chair-flipping" process, where one chair conformation converts into another. wikipedia.org During this interconversion, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org
In a substituted cyclohexane like Eicosane, 3-cyclohexyl-, the two chair conformers are not energetically equivalent. The substituent, in this case, the 3-eicosanyl group, can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid steric strain arising from 1,3-diaxial interactions. wikipedia.orgmsu.edu This preference is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. libretexts.orgmasterorganicchemistry.com
For an eicosanyl group, which is a large and flexible alkyl chain, a significant A-value is expected, leading to a strong preference for the equatorial orientation. The bulky nature of the long alkyl chain would lead to substantial steric hindrance with the axial hydrogens at the C1 and C5 positions if the eicosanyl group were in an axial position.
Table 1: A-Values for Various Substituents on a Cyclohexane Ring
| Substituent | A-value (kcal/mol) |
| Methyl (Me) | 1.7 |
| Ethyl (Et) | 1.8 |
| Isopropyl (iPr) | 2.2 |
| tert-Butyl (tBu) | ~5.0 |
| Phenyl (Ph) | 3.0 |
| Cyano (CN) | 0.15-0.25 |
| Halogens (F, Cl, Br, I) | ~0.25-0.5 |
This table presents representative A-values to illustrate the effect of substituent size and shape on the conformational equilibrium of substituted cyclohexanes. libretexts.orgresearchgate.net
The eicosane side chain, being a long-chain alkane, exhibits rotational isomerism due to rotation around its numerous carbon-carbon single bonds. wikipedia.orgramauniversity.ac.in The relative orientation of adjacent C-C bonds can be described by dihedral angles, leading to different conformers such as anti (staggered) and gauche (staggered), as well as higher energy eclipsed conformations. libretexts.org The anti conformation, with a dihedral angle of 180°, is generally the most stable as it minimizes steric repulsion between alkyl groups. libretexts.org Gauche conformations, with dihedral angles of ±60°, are slightly higher in energy due to steric interactions. libretexts.org
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for accurately determining the energies of different conformers. acs.orgacs.org These methods solve the Schrödinger equation for a given molecular geometry to provide the electronic energy. By optimizing the geometry of various possible conformers and calculating their energies, the relative stabilities and the potential energy surface can be mapped out.
For a molecule like Eicosane, 3-cyclohexyl-, DFT methods, particularly those that include corrections for dispersion forces (e.g., B3LYP-D3), are well-suited for calculating conformer energies. chemrxiv.org Dispersion forces are crucial for accurately describing the non-covalent interactions within the long alkyl chain and between the chain and the cyclohexane ring. Ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide even higher accuracy but are computationally more demanding, especially for a molecule of this size. acs.orgnih.gov
Table 2: Comparison of Theoretical Methods for Conformer Energy Calculations
| Method | Description | Strengths | Limitations |
| DFT (e.g., B3LYP, PBE) | Based on the electron density of the system. | Good balance of accuracy and computational cost. | Standard functionals may not adequately describe dispersion interactions. acs.orgresearchgate.net |
| Dispersion-Corrected DFT (e.g., B3LYP-D3, M06-2X) | DFT with empirical corrections for van der Waals forces. | Improved accuracy for non-covalently bound systems. chemrxiv.org | The empirical nature of the correction can sometimes lead to inaccuracies. |
| Ab Initio (e.g., MP2, CCSD(T)) | Based on the wavefunction and does not rely on empirical parameters. | High accuracy, considered the "gold standard" for many systems. elsevierpure.com | Computationally very expensive, often impractical for large molecules. acs.org |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical methods provide static pictures of conformer energies, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing the exploration of the conformational landscape and providing insights into the flexibility and time-averaged properties of the system. researchgate.net
For Eicosane, 3-cyclohexyl-, an MD simulation would reveal the dynamic interplay between the cyclohexane ring flip and the rotations within the eicosane side chain. It would allow for the sampling of a wide range of conformations and the calculation of the probability of finding the molecule in a particular conformational state. This information can be used to generate a free energy landscape, which provides a comprehensive picture of the relative stabilities of different conformers and the energy barriers between them. MD simulations are particularly useful for understanding the entropic contributions to the conformational preferences, which can be significant for a flexible molecule like this. chemrxiv.orgcsic.es
Theoretical Frameworks for Predicting Structure-Property Relationships of Branched Cycloalkanes
Theoretical frameworks are being developed to establish quantitative structure-property relationships (QSPRs) for cycloalkanes. frontiersin.orgfrontiersin.orgosti.gov These models aim to predict various physicochemical properties, such as density, viscosity, and boiling point, based on the molecular structure. researchgate.net For branched cycloalkanes like Eicosane, 3-cyclohexyl-, these frameworks often employ a combination of molecular descriptors and computational methods.
Analytical and Spectroscopic Research on Eicosane, 3 Cyclohexyl
Advanced Chromatographic Separation Techniques for Isomeric Branched Alkanes
The separation of structurally similar isomers of branched alkanes, including Eicosane (B133393), 3-cyclohexyl-, from complex mixtures presents a significant analytical challenge. The subtle differences in their physical and chemical properties necessitate the use of high-resolution chromatographic techniques.
High-Temperature Gas Chromatography (HTGC) for High-Molecular-Weight Compounds
High-temperature gas chromatography (HTGC) is a powerful tool for the analysis of high-molecular-weight compounds like Eicosane, 3-cyclohexyl-, which have high boiling points. In one analytical procedure, an Agilent 7890B Gas Chromatography system coupled with an Agilent 5977A Mass Selective Detector (MSD) was utilized. The methodology involved a split mode injection with a high split ratio and a temperature-programmed oven that reached up to 400°C, allowing for the successful elution and separation of high-boiling point compounds. The total analysis time for such a run was 91.25 minutes. mdpi.com This technique is essential for analyzing complex samples containing a wide range of hydrocarbon structures.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC)
For exceptionally complex mixtures containing numerous isomers of branched alkanes, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power compared to conventional one-dimensional GC. While specific GCxGC data for Eicosane, 3-cyclohexyl- is not detailed in the provided search results, the principle of the technique is highly relevant. GCxGC separates components on two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). This results in a structured two-dimensional chromatogram where chemically similar compounds, such as different isomers of cyclohexyl-substituted alkanes, are grouped together, facilitating their identification. This approach significantly enhances peak capacity and resolution, which is critical for distinguishing between closely related isomers in complex hydrocarbon matrices.
Mass Spectrometric Approaches for Structural Elucidation of Complex Hydrocarbon Isomers
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is indispensable for the structural elucidation of complex hydrocarbon isomers like Eicosane, 3-cyclohexyl-. mdpi.comresearcher.lifeguilan.ac.ir In GC-MS analysis, after the components of a mixture are separated by the GC column, they enter the mass spectrometer where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.
For Eicosane, 3-cyclohexyl-, the mass spectrum would be characterized by a molecular ion peak corresponding to its molecular weight (C26H52, MW: 364 g/mol ) and a series of fragment ions. bioone.orgresearchgate.net The fragmentation pattern would reveal characteristic losses of alkyl chains and the cyclohexyl ring, allowing for the determination of the branching position. For instance, the cleavage of the bond between the cyclohexane (B81311) ring and the eicosane chain, as well as fragmentation along the long alkyl chain, would produce a series of ions that are diagnostic for the 3-cyclohexyl substitution pattern.
In a study identifying bioactive compounds from the marine sponge Suberites carnosus, Eicosane, 3-cyclohexyl- was identified using GC-MS analysis. researcher.life The correlation of the obtained mass spectrum with reference spectra in databases is a key step in the identification process. researcher.life Another study on the chemical composition of ginger oil also identified Eicosane, 3-cyclohexyl- through GC-MS, reporting its molecular formula and weight. bioone.org
Below is a table summarizing the identification of Eicosane, 3-cyclohexyl- in a sample using GC-MS. mdpi.comguilan.ac.ir
| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Peak Area (%) |
| 43.4 | Eicosane, 3-cyclohexyl- | 364 | 14.5 |
This interactive data table is based on findings from a study where Eicosane, 3-cyclohexyl- was identified as a component in a complex mixture. mdpi.comguilan.ac.ir
Vibrational Spectroscopy (e.g., FTIR, Raman) for Molecular Fingerprinting and Structural Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and functional groups present in a compound. mdpi.comresearcher.lifeguilan.ac.ir These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.
For Eicosane, 3-cyclohexyl-, the FTIR and Raman spectra would exhibit characteristic bands for C-H stretching and bending vibrations of the alkyl chain and the cyclohexane ring. The infrared spectrum of a similar compound, cyclohexane, shows prominent C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring vibrations around 1465 cm⁻¹. quimicaorganica.org A key feature for cycloalkanes is the absence of the symmetric bending band for methyl groups that is typically seen in branched alkanes. quimicaorganica.org
In the context of Eicosane, 3-cyclohexyl-, the FTIR spectrum would show:
C-H stretching vibrations for the -CH₂- and -CH₃ groups of the eicosane chain and the cyclohexane ring, typically in the 2850-2960 cm⁻¹ region. docbrown.info
C-H bending vibrations (scissoring, wagging, twisting) for the methylene (B1212753) groups in the 1440-1480 cm⁻¹ range. docbrown.info
One study on bioactive compounds from a marine sponge utilized FTIR analysis to identify the functional groups of the isolated compounds, which included Eicosane, 3-cyclohexyl-. researcher.liferesearchgate.net The absence of bands corresponding to other functional groups in the spectrum of a pure sample of Eicosane, 3-cyclohexyl- would confirm its identity as a saturated hydrocarbon. docbrown.info
The table below outlines the expected prominent vibrational modes for Eicosane, 3-cyclohexyl- based on the analysis of similar structures. quimicaorganica.orgdocbrown.infopsu.eduprinceton.edu
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H Asymmetric & Symmetric Stretching (CH₂, CH₃) | 2850 - 2960 |
| C-H Bending (CH₂) | 1440 - 1480 |
| C-C Skeletal Vibrations | < 1500 (Fingerprint Region) |
This interactive data table provides a summary of the key vibrational frequencies expected for Eicosane, 3-cyclohexyl-.
Biogeochemical and Environmental Research Contexts of Branched Cycloalkanes
Role of Branched Cycloalkanes as Specific Geochemical Biomarkers
Branched cycloalkanes, such as Eicosane (B133393), 3-cyclohexyl-, serve as crucial geochemical biomarkers, providing valuable insights into the origin, thermal maturity, and alteration processes of organic matter in geological samples like crude oil and source rocks. While specific research singling out Eicosane, 3-cyclohexyl- is limited, the broader class of long-chain alkylcycloalkanes is well-established in environmental geochemistry for fingerprinting petroleum products. Their complex molecular structure, consisting of a cycloalkane ring attached to a long alkyl chain, makes them resistant to evaporative loss and imparts a degree of resistance to biodegradation compared to their n-alkane counterparts.
The distribution and abundance of specific isomers of branched cycloalkanes can indicate the type of precursor organic material (e.g., marine vs. terrestrial) and the depositional environment. For instance, certain cycloalkane structures are linked to specific biological precursors, such as carotenoid pigments or lipids from particular microorganisms. The presence of compounds like Eicosane, 3-cyclohexyl- in an environmental sample is a strong indicator of petroleum contamination. The specific pattern of various alkylcycloalkanes can help in identifying the source of the contamination, as different crude oils and refined products have characteristic "fingerprints" of these compounds.
Table 1: Properties of Eicosane, 3-cyclohexyl-
| Property | Value |
|---|---|
| Chemical Formula | C26H52 nist.govnist.gov |
| Molecular Weight | 364.6911 g/mol nist.govnist.gov |
| CAS Registry Number | 4443-57-6 nist.govnist.gov |
| Common Name | 3-Cyclohexyleicosane nist.govnist.gov |
| Fusion (Melting) Point | 295.85 K (22.7 °C) nist.gov |
| Enthalpy of Vaporization | 94 kJ/mol at 507 K nist.gov |
Investigating Formation and Transformation Mechanisms in Natural Biogeochemical Cycles
The formation of Eicosane, 3-cyclohexyl- and other long-chain alkylcycloalkanes is primarily linked to the diagenesis and catagenesis of biological lipids over geological timescales. The original biological molecules, likely containing cyclic moieties, undergo a series of chemical transformations including reduction, cyclization, and alkylation within sedimentary basins.
In the environment, the transformation of these compounds is largely driven by microbial degradation. The biodegradation of n-alkylcycloalkanes has been studied in various microorganisms, such as Alcanivorax sp. nih.govresearchgate.net. The typical pathway involves the initial oxidation of the terminal methyl group on the long alkyl side chain to a carboxylic acid. This is followed by a process known as β-oxidation, where the alkyl chain is progressively shortened. nih.govresearchgate.net For Eicosane, 3-cyclohexyl-, this process would lead to the formation of cyclohexyl-substituted carboxylic acids of varying chain lengths.
A proposed biodegradation pathway for a generic long-chain n-alkylcyclohexane is as follows:
Terminal Oxidation: The terminal methyl group of the eicosane chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid, forming 3-cyclohexyleicosanoic acid.
β-Oxidation: The resulting carboxylic acid undergoes sequential cleavage of two-carbon units (as acetyl-CoA), shortening the alkyl chain.
Ring Cleavage: Eventually, the degradation can lead to short-chain cyclohexyl-alkanoic acids, such as cyclohexaneacetic acid. nih.gov In some bacteria, the cyclohexane (B81311) ring itself can be further degraded, potentially being converted to benzoic acid. nih.govresearchgate.net
The rate and extent of this biodegradation are influenced by environmental conditions such as the availability of oxygen and other electron acceptors, temperature, and the microbial community present. The branched nature of the cycloalkane ring can sterically hinder enzymatic attack, making these compounds generally more resistant to biodegradation than straight-chain alkanes of similar molecular weight.
Theoretical Models for Environmental Fate and Transport of Complex Hydrocarbons
The environmental fate and transport of complex hydrocarbons like Eicosane, 3-cyclohexyl- are governed by a combination of physical and chemical processes. Due to its high molecular weight and low water solubility, Eicosane, 3-cyclohexyl- is considered a heavy hydrocarbon. Conceptual models for the fate and transport of such compounds in the environment typically consider the following stages:
Initial Release and Partitioning: Upon release into the environment, for example through a crude oil spill, heavy hydrocarbons will partition between different environmental compartments. Due to their hydrophobic nature, they will have a strong tendency to sorb to soil organic matter and sediments. Their low volatility means that evaporation into the atmosphere is a minor process.
Transport: The transport of Eicosane, 3-cyclohexyl- in the environment is limited. In soil, it is likely to remain near the surface with minimal downward migration towards groundwater, unless co-transported with a lighter, more mobile non-aqueous phase liquid (NAPL). lyellcollection.org In aquatic systems, it will be associated with particulate matter and eventually settle into the sediment.
Attenuation and Transformation: The primary attenuation mechanism for Eicosane, 3-cyclohexyl- in the environment is biodegradation, as discussed in the previous section. Photodegradation may play a minor role at the surface. Over time, the combined effects of weathering processes (dissolution, biodegradation, etc.) will alter the chemical composition of the hydrocarbon mixture.
Table 2: Key Parameters in Modeling the Environmental Fate of Complex Hydrocarbons
| Parameter | Description | Relevance to Eicosane, 3-cyclohexyl- |
|---|---|---|
| Octanol-Water Partitioning Coefficient (Kow) | A measure of a chemical's hydrophobicity. | High Kow value is expected, indicating strong partitioning to organic matter and low water solubility. |
| Henry's Law Constant | Indicates the tendency of a chemical to partition between air and water. | A low value is expected, signifying low volatility. |
| Biodegradation Rate Constant | Quantifies the rate of microbial degradation. | Expected to be lower than that of corresponding n-alkanes due to the presence of the cycloalkane ring. |
| Sorption Coefficient (Kd) | Describes the partitioning between the solid (soil/sediment) and aqueous phases. | A high Kd value is anticipated, leading to low mobility in soil and groundwater. |
Toxicokinetic models can be coupled with environmental fate models to predict the potential for bioaccumulation and toxicity of hydrocarbon components in organisms. nih.gov For a compound like Eicosane, 3-cyclohexyl-, its high hydrophobicity suggests a potential for bioaccumulation in the fatty tissues of organisms.
Future Directions in Eicosane, 3 Cyclohexyl Research
Development of Novel and Sustainable Synthetic Routes for Stereoisomers
The synthesis of specific stereoisomers of Eicosane (B133393), 3-cyclohexyl- presents a considerable challenge that future research must address. The development of stereoselective catalytic systems is paramount. researchgate.net
Future investigations should explore:
Chiral Catalysis: The use of chiral transition metal complexes or organocatalysts could facilitate the asymmetric synthesis of specific enantiomers and diastereomers of 3-cyclohexyleicosane. researchgate.net This would allow for a detailed study of how stereochemistry influences the physical properties of the molecule.
Green Chemistry Approaches: Research into sustainable synthetic routes is crucial. ijsetpub.com This includes the use of renewable starting materials, such as those derived from biomass, and the development of solvent-free or environmentally benign reaction conditions. ijsetpub.commdpi-res.com The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. ijsetpub.com
Catalytic Alkylation: Advancing catalytic alkylation methods for cyclohexanes could provide more efficient and selective pathways to produce long-chain alkylcyclohexanes like 3-cyclohexyleicosane. geoscienceworld.orgosti.gov
The ability to produce specific stereoisomers will enable a more fundamental understanding of structure-property relationships. researchgate.net
Advanced Computational Studies for Predicting Reactivity and Intermolecular Interactions
Computational chemistry offers powerful tools to predict the behavior of molecules like Eicosane, 3-cyclohexyl-, saving time and resources compared to purely experimental approaches.
Future computational research should focus on:
Density Functional Theory (DFT): DFT calculations can be employed to predict the reactivity of different C-H bonds within the molecule, identifying sites susceptible to oxidation or other reactions. nih.govdiva-portal.org This is particularly relevant for understanding the degradation pathways of such molecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions governing the bulk properties of 3-cyclohexyleicosane. aip.org This includes predicting properties like viscosity and boiling point, which are critical for applications in lubrication. The branching of the alkane chain is known to affect these properties by altering the strength of van der Waals forces. tutorchase.comlibretexts.orgvaia.com
Reactive Force Fields (ReaxFF): For studying chemical reactions and degradation processes, the development and application of reactive force fields can simulate bond breaking and formation, offering a deeper understanding of the compound's stability and reactivity under various conditions. acs.org
Thermochemical Property Prediction: Linear regression models and other quantitative structure-property relationship (QSPR) approaches can be used to predict thermochemical properties like the heat of formation for long-chain alkanes, which is crucial for understanding reaction equilibria. acs.org
These computational methods can guide experimental work and accelerate the discovery of new applications for 3-cyclohexyleicosane and related compounds. rsc.org
Exploration of New Analytical Methodologies for Trace-Level Detection and Characterization
The detection and characterization of high-molecular-weight hydrocarbons like Eicosane, 3-cyclohexyl-, especially at trace levels and within complex mixtures, require advanced analytical techniques. mdpi.com
Future directions in analytical methodology should include:
Multidimensional Gas Chromatography (GCxGC): GCxGC coupled with mass spectrometry (MS) offers superior separation capabilities for complex hydrocarbon mixtures, enabling the distinction between closely related isomers that would otherwise co-elute in traditional one-dimensional GC. copernicus.orgtandfonline.com This is essential for the detailed characterization of isomeric sets. copernicus.org
Advanced Mass Spectrometry Techniques: The use of soft ionization techniques, such as vacuum-ultraviolet (VUV) ionization, can help in the unambiguous identification of molecular ions, which is often a challenge for heavy hydrocarbons using standard electron ionization. nih.govberkeley.edu High-resolution mass spectrometry (HRMS) is also crucial for determining the elemental composition and identifying transformation products. tandfonline.com
Surface-Enhanced Raman Scattering (SERS): For trace-level detection, SERS has shown promise for high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) and could potentially be adapted for the detection of alkylcyclohexanes in aqueous environments. researching.cnnih.gov
Hyphenated Spectrometric Techniques: The combination of capillary gas chromatography with various spectrometric methods like mass spectrometry and Fourier-transform infrared spectroscopy (FTIR) provides a powerful tool for the separation and identification of isomeric hydrocarbons. vurup.sk
The development of these analytical methods will be critical for environmental monitoring, geochemical studies, and quality control in industrial applications involving long-chain alkylcyclohexanes. bohrium.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
